Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;;/h10H,2-5H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOUJITQASACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Dihydropyridine Formation
The Hantzsch synthesis, traditionally used for dihydropyridines, has been adapted for pyrazolopyridines. In this approach, 3-carbethoxy-5-aminopyrazole reacts with α,β-unsaturated aldehydes derived from cyclic ketones (e.g., cyclohexenone) under acidic conditions. The reaction proceeds via initial formation of a pyrazolo-Hantzsch dihydropyridine intermediate, which undergoes disproportionation to yield the tetrahydro-pyrazolopyridine core. For example:
- Reagents : 3-Carbethoxy-5-aminopyrazole, cyclohexenone, acetic acid (5 mol%), ethanol.
- Conditions : Reflux at 80°C for 12 hours.
- Mechanism : The α,β-unsaturated aldehyde undergoes conjugate addition with the aminopyrazole, followed by cyclodehydration to form the dihydropyridine intermediate. Disproportionation in acidic media generates the fully saturated tetrahydro-pyrazolopyridine.
This method achieves moderate yields (50–65%) but requires precise control of reaction stoichiometry to minimize byproducts. The ethyl ester group remains intact throughout the process, and the final dihydrochloride salt is obtained by treating the free base with hydrochloric acid in ethanol.
SNAr and Japp–Klingemann Annulation Strategy
Synthesis of Pyridine Precursors
A scalable route involves functionalizing 2-chloro-3-nitropiperidine (a tetrahydro-pyridine derivative) via SNAr with hydrazine derivatives. The nitro group is displaced by a hydrazinoacetate anion, forming a hydrazone intermediate. Subsequent Japp–Klingemann reaction conditions induce cyclization to annulate the pyrazole ring:
One-Pot Protocol
Recent advancements enable a one-pot procedure by combining SNAr and cyclization steps:
- Reagents : 2-Chloro-3-nitropiperidine, ethyl hydrazinoacetate, KOH, DMF.
- Conditions : 80°C for 8 hours.
- Yield : 58% after purification via recrystallization.
This method avoids isolating unstable intermediates and is compatible with electron-withdrawing groups on the pyridine ring.
Hydrogenation of Aromatic Pyrazolopyridines
Catalytic Hydrogenation
Fully aromatic pyrazolo[4,3-c]pyridine-3-carboxylates can be reduced to their tetrahydro derivatives using hydrogen gas and palladium catalysts:
- Substrate : Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
- Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 24 hours.
- Yield : 72% after filtration and solvent removal.
The ester group remains unaffected under these conditions, and the product is isolated as the free base. Salt formation with HCl in diethyl ether yields the dihydrochloride.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Hantzsch Cyclocondensation | 3-Carbethoxy-5-aminopyrazole, cyclohexenone | Acidic reflux | 65% | Single-step, scalable |
| SNAr/Japp–Klingemann | 2-Chloro-3-nitropiperidine | KOH, DMF, 80°C | 58% | One-pot, avoids intermediates |
| Catalytic Hydrogenation | Aromatic pyrazolopyridine | H₂, Pd/C, ethanol | 72% | High yield, simple workup |
Salt Formation and Purification
The dihydrochloride salt is obtained by treating the free base with excess HCl in anhydrous ethanol. Crystallization from ethanol/diethyl ether yields pure product:
- Molar Ratio : 1:2 (free base:HCl).
- Procedure : Add 2 eq. HCl (gas) to a stirred solution of the free base in ethanol at 0°C. Filter and wash with ether.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and drug development. Its applications extend to various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
These compounds share the pyrazolo[4,3-c]pyridine core but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a compound within the pyrazolopyridine family, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on various studies and findings.
- Molecular Formula: C9H13N3O2
- Molecular Weight: 195.22 g/mol
- CAS Number: 926926-62-7
The specific biological targets and mechanisms of action for ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate are not fully elucidated. However, compounds in the pyrazolopyridine class generally exhibit interactions with multiple biological targets:
- Kinase Inhibition: The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect various cellular processes.
- Modulation of Signaling Pathways: It influences cell function by altering signaling pathways and gene expression.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolopyridines exhibit promising antimicrobial properties. For instance:
- Antitubercular Activity: Compounds similar to ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been evaluated for their effectiveness against Mycobacterium tuberculosis. A study demonstrated that certain derivatives displayed significant antitubercular activity through in vitro assays against the H37Rv strain of M. tuberculosis .
Anticancer Potential
Research has also pointed to potential anticancer properties:
- Cell Cycle Modulation: Some studies have shown that related compounds can induce apoptosis in cancer cells by blocking the cell cycle at the G2/M phase and modulating the expression of pro-apoptotic and anti-apoptotic genes .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Not specified | Various cancer cell lines |
| Related Pyrazolopyridine Derivative | 1.48 - 6.38 | A549, MCF-7, HCT-116 |
Pharmacokinetics
The pharmacokinetic profile suggests that ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is likely to exhibit high gastrointestinal absorption and may act as a substrate for P-glycoprotein (P-gp), indicating potential interactions with drug transport mechanisms .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have shown that compounds from the pyrazolopyridine family can effectively inhibit cancer cell proliferation and induce apoptosis through various molecular pathways.
- Molecular Docking Studies : Computational studies have indicated potential binding interactions with key receptors involved in cancer progression and microbial resistance .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
